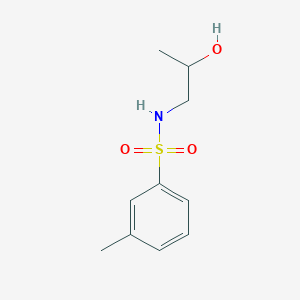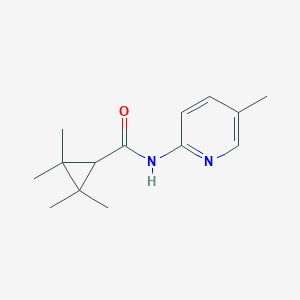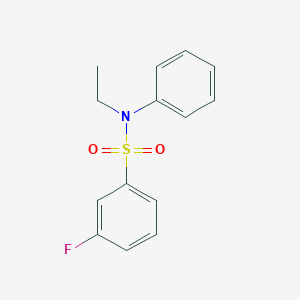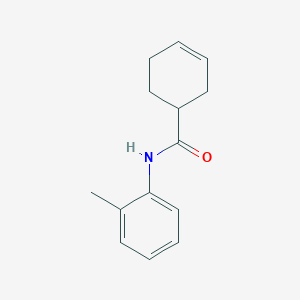
N-(4-bromo-2-methylphenyl)-2,6-difluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-methylphenyl)-2,6-difluorobenzenesulfonamide, also known as BRD-0705, is a chemical compound that has been of great interest to researchers in recent years. This compound has been found to have potential use in various scientific research applications, particularly in the field of drug discovery.
Mechanism of Action
The exact mechanism of action of N-(4-bromo-2-methylphenyl)-2,6-difluorobenzenesulfonamide is not fully understood. However, it has been suggested that it may work by inhibiting certain enzymes or signaling pathways involved in disease processes. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in laboratory experiments. For example, it has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. However, it is important to note that these effects may not necessarily translate to human use and further research is needed to determine the safety and efficacy of this compound.
Advantages and Limitations for Lab Experiments
N-(4-bromo-2-methylphenyl)-2,6-difluorobenzenesulfonamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has been found to have activity against several disease targets. However, there are also some limitations to its use. For example, its mechanism of action is not fully understood, and its efficacy and safety profiles have not been fully characterized.
Future Directions
There are several future directions for research on N-(4-bromo-2-methylphenyl)-2,6-difluorobenzenesulfonamide. One area of interest is the development of new drug candidates based on this compound. Researchers are also working to further elucidate the mechanism of action of this compound and to determine its safety and efficacy in human use. Additionally, there is interest in exploring the potential use of this compound in other scientific research applications, such as materials science and catalysis.
Synthesis Methods
The synthesis of N-(4-bromo-2-methylphenyl)-2,6-difluorobenzenesulfonamide involves several steps, including the reaction of 4-bromo-2-methylphenylamine with 2,6-difluorobenzenesulfonyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
N-(4-bromo-2-methylphenyl)-2,6-difluorobenzenesulfonamide has been found to have potential use in various scientific research applications, particularly in the field of drug discovery. It has been shown to have activity against several disease targets, including cancer, inflammation, and infectious diseases. Researchers have used this compound as a starting point for developing new drug candidates with improved efficacy and safety profiles.
properties
Molecular Formula |
C13H10BrF2NO2S |
|---|---|
Molecular Weight |
362.19 g/mol |
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2,6-difluorobenzenesulfonamide |
InChI |
InChI=1S/C13H10BrF2NO2S/c1-8-7-9(14)5-6-12(8)17-20(18,19)13-10(15)3-2-4-11(13)16/h2-7,17H,1H3 |
InChI Key |
SUODOMCHSQWOHM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)NS(=O)(=O)C2=C(C=CC=C2F)F |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NS(=O)(=O)C2=C(C=CC=C2F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263469.png)




![N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263499.png)







